Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The spirocyclic framework, characterized by a bicyclic system where two rings are connected through a single atom, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves a multi-step process. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates can be employed to form spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with reducing agents like alane yields the desired spirocyclic compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has been explored for its applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For instance, its incorporation into anesthetic drugs can enhance their efficacy by improving binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural features.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used in drug design.
6-Oxa-2-azaspiro[3.3]heptane: A structural surrogate for morpholine in drug-like molecules.
Uniqueness
Methyl 5,5-dimethyl-2-oxo-1-azaspiro[33]heptane-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 7,7-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-9(2)6(8(13)14-3)4-10(9)5-7(12)11-10/h6H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
NXQCABXMIZNTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC12CC(=O)N2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.